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For Researchers, Scientists, and Drug Development Professionals

The integration of Locked Nucleic Acid (LNA®) technology into quantitative real-time PCR
(gPCR) has revolutionized the landscape of nucleic acid detection and quantification. By
incorporating LNA monomers into oligonucleotide primers and probes, researchers can achieve
unprecedented levels of sensitivity, specificity, and thermal stability. These enhancements are
particularly impactful for challenging applications such as single nucleotide polymorphism
(SNP) genotyping, microRNA (miRNA) quantification, analysis of AT-rich sequences, and
multiplex assays.

This document provides detailed application notes and experimental protocols for the use of
LNA-modified oligonucleotides in gPCR, designed to guide researchers in leveraging this
powerful technology to its full potential.

The Power of LNA® Technology in qPCR

LNA® are bicyclic nucleic acid analogues in which the ribose ring is "locked" by a methylene
bridge connecting the 2'-O and 4'-C atoms. This conformational lock pre-organizes the sugar
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into the ideal A-form geometry for Watson-Crick base pairing, leading to several key
advantages in gPCR applications[1][2]:

e Increased Thermal Stability: Each LNA® substitution can increase the melting temperature
(Tm) of a duplex by 2-8°C, allowing for the design of shorter, more specific probes and
primers[2][3].

o Enhanced Specificity and Sensitivity: The high binding affinity of LNA® oligonucleotides
enables superior discrimination between perfectly matched and mismatched targets, crucial
for applications like SNP detection and miRNA profiling[1][4][5]. This enhanced affinity also
leads to greater sensitivity, allowing for the detection of low-abundance targets[5][6].

e Improved Assay Design for Challenging Targets: LNA® modification is particularly beneficial
for designing assays for AT-rich sequences, where achieving a sufficiently high Tm with
standard DNA oligos can be challenging[3][7]. The ability to use shorter oligos also aids in
targeting specific regions, such as splice variants or closely related gene family members[3].

Applications of LNA®-Modified Oligonucleotides in

qPCR
Single Nucleotide Polymorphism (SNP) Genotyping

The ability of LNA®-modified oligonucleotides to discriminate between single-base mismatches
makes them ideal for SNP genotyping assays. The significant increase in Tm for a perfect
match compared to a mismatch allows for clear allelic discrimination.
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Feature

LNA-Modified
Probes

Standard DNA
Probes

Reference(s)

ATm (Perfect Match

vs. Mismatch)

>15°C

Typically <10°C

[8]

Probe Length

Shorter (e.g., 13-18

bases)

Longer (e.g., 20-30

bases)

[7](8]

Signal-to-Noise Ratio

Higher

Lower

[8]

Allelic Discrimination

Clear and robust

Often requires
significant

optimization

[9]

This protocol outlines a general procedure for SNP genotyping using LNA-modified hydrolysis

probes.

. Assay Design:

Design two allele-specific LNA® probes, each labeled with a different fluorophore (e.g., FAM

and HEX).

Position LNA® bases strategically around the SNP site to maximize the Tm difference

between the matched and mismatched probes.

Design PCR primers flanking the SNP of interest. Aim for a primer Tm of approximately 60-

62°C[10].

. Reaction Setup:

Prepare a master mix containing:

[¢]

[e]

[e]

2x qPCR Master Mix

Forward Primer (final concentration 200-900 nM)

Reverse Primer (final concentration 200-900 nM)
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o Allele 1 LNA® Probe (e.g., FAM-labeled, final concentration 100-250 nM)
o Allele 2 LNA® Probe (e.g., HEX-labeled, final concentration 100-250 nM)

o Nuclease-free water

Add genomic DNA template (1-10 ng) to each reaction.

Include appropriate controls: No Template Control (NTC), and homozygous and
heterozygous genomic DNA controls.

. QPCR Cycling Conditions:

Initial Denaturation: 95°C for 2-10 minutes

Cycling (40 cycles):

o Denaturation: 95°C for 10-15 seconds

o Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)
. Data Analysis:

Generate an allelic discrimination plot (e.g., FAM vs. HEX fluorescence).

Cluster the samples based on their fluorescence signals to determine the genotype
(homozygous for allele 1, homozygous for allele 2, or heterozygous).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b15599669?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599669?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

